molecular formula C20H30O B12639452 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one CAS No. 921206-18-0

1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one

Cat. No.: B12639452
CAS No.: 921206-18-0
M. Wt: 286.5 g/mol
InChI Key: INOBCMUUBNFTPC-UHFFFAOYSA-N
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Description

1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions, and a pent-1-en-3-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one, with the CAS number 921206-18-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antioxidant and antimicrobial activities, as well as its implications in cancer research.

  • Molecular Formula : C20_{20}H30_{30}O
  • Molecular Weight : 286.45 g/mol
  • LogP : 6.049 (indicating high lipophilicity)

Antioxidant Activity

Antioxidant activity is critical for preventing oxidative stress-related cellular damage. Studies have shown that compounds with similar structures often exhibit significant antioxidant properties.

CompoundAssay TypeIC50_{50} (μM)Reference
CurcuminDPPH40 ± 0.06
Compound XDPPH14 ± 0.18

The presence of specific substituents on the phenyl ring can enhance the antioxidant capacity, suggesting that structural modifications may lead to improved efficacy.

Antimicrobial Activity

Research indicates that various derivatives of similar compounds demonstrate antimicrobial properties against a range of bacteria. For instance:

BacteriaInhibition Concentration (mg/mL)Reference
Salmonella typhi1.95
Staphylococcus aureus15.625
Streptococcus pneumoniae15.625

The effectiveness of these compounds can vary significantly based on their structural characteristics.

Cancer Research

Recent studies have explored the role of compounds similar to this compound in cancer treatment. For example, some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell LineGI50_{50} (μM)Reference
PC3 (prostate cancer)5.6
MCF-7 (breast cancer)4.19
SKBR3 (breast cancer)0.25

These findings suggest potential applications in targeted cancer therapies, particularly for androgen-independent prostate cancer.

The biological activity of this compound may be linked to its ability to interact with cellular pathways involved in oxidative stress and cell proliferation. The structure's lipophilicity allows for better cell membrane penetration, enhancing its potential efficacy.

Properties

CAS No.

921206-18-0

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]pent-1-en-3-one

InChI

InChI=1S/C20H30O/c1-8-17(21)9-10-18-19(14(4)5)11-16(13(2)3)12-20(18)15(6)7/h9-15H,8H2,1-7H3

InChI Key

INOBCMUUBNFTPC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C

Origin of Product

United States

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